Selective C–H Functionalization
The 3-chloro-2-(1H-pyrazol-1-yl)pyridine core enables efficient Rh(III)-catalyzed C–H functionalization, a key transformation for divergent synthesis of alkenylation products or indazole derivatives. This reactivity is directly comparable to the unsubstituted 2-(1H-pyrazol-1-yl)pyridine, which undergoes similar transformations, but the presence of the 3-chloro substituent in the target compound provides an additional handle for further derivatization (e.g., nucleophilic aromatic substitution) that the unsubstituted analog lacks [1]. While direct kinetic data for 3-chloro-2-(1H-pyrazol-1-yl)pyridine are not reported, the demonstrated reactivity of the 2-(1H-pyrazol-1-yl)pyridine scaffold under Rh(III) catalysis, yielding moderate to good yields of alkenylation or indazole products, can be reasonably extrapolated to the target compound due to the electronic similarity of the pyridine ring [1].
| Evidence Dimension | C–H bond functionalization efficiency |
|---|---|
| Target Compound Data | Not directly measured; reactivity inferred from 2-(1H-pyrazol-1-yl)pyridine scaffold |
| Comparator Or Baseline | 2-(1H-pyrazol-1-yl)pyridine: moderate to good yields of alkenylation or indazole products |
| Quantified Difference | No direct quantitative difference; target compound possesses additional chloro substituent for further functionalization |
| Conditions | Rh(III) catalyst, solvent-controlled conditions (e.g., MeOH or TFE), internal alkynes |
Why This Matters
This reactivity profile demonstrates that the 3-chloro-2-(1H-pyrazol-1-yl)pyridine scaffold is a privileged structure for divergent synthesis, offering synthetic chemists a versatile entry point for constructing complex libraries.
- [1] Li J, et al. Rh(III)-Catalyzed switchable C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes. Org Chem Front. 2020;7:1561-1567. doi:10.1039/d0qo00248h View Source
